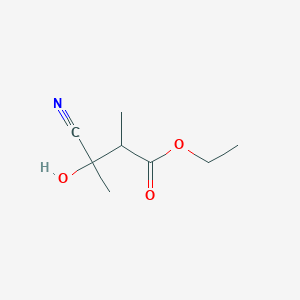
Ethyl 3-cyano-3-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-3-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C8H13NO3 It is a derivative of butanoic acid and features both cyano and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-hydroxy-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 3-oxo-2-methylbutanoate.
Reduction: Ethyl 3-amino-3-hydroxy-2-methylbutanoate.
Substitution: Derivatives such as ethyl 3-(alkylamino)-3-hydroxy-2-methylbutanoate.
Scientific Research Applications
Ethyl 3-cyano-3-hydroxy-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-hydroxy-2-methylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxy-3-methylbutanoate: Similar structure but lacks the cyano group.
Ethyl 2-cyano-3-methylbutanoate: Similar but with the cyano group at a different position.
Ethyl 3-amino-3-hydroxy-2-methylbutanoate: Similar but with an amino group instead of a cyano group.
Uniqueness
Ethyl 3-cyano-3-hydroxy-2-methylbutanoate is unique due to the presence of both cyano and hydroxy functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61491-71-2 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 3-cyano-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-12-7(10)6(2)8(3,11)5-9/h6,11H,4H2,1-3H3 |
InChI Key |
ZZABIBPTERUUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















